An In-depth Technical Guide to tert-Octyl Isothiocyanate (CAS 17701-76-7)
An In-depth Technical Guide to tert-Octyl Isothiocyanate (CAS 17701-76-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Octyl isothiocyanate, with the CAS number 17701-76-7, is an organic compound belonging to the isothiocyanate (ITC) family. Isothiocyanates are characterized by the functional group -N=C=S and are well-known for their presence in cruciferous vegetables, where they contribute to the pungent flavor. This class of compounds has garnered significant attention in the scientific community, particularly in the fields of pharmacology and drug development, due to a wide range of observed biological activities. These activities include anti-cancer, anti-inflammatory, and antimicrobial properties.
This technical guide provides a comprehensive overview of tert-Octyl isothiocyanate, including its chemical and physical properties, spectroscopic data, and a representative synthesis protocol. As specific biological data for tert-Octyl isothiocyanate is limited in publicly accessible literature, this guide also details the well-documented biological activities and mechanisms of action of the broader isothiocyanate class, highlighting potential areas for future research and drug discovery involving this specific molecule.
Chemical and Physical Properties
Tert-Octyl isothiocyanate is also known by its systematic IUPAC name, 2-isothiocyanato-2,4,4-trimethylpentane, and other synonyms such as 1,1,3,3-tetramethylbutyl isothiocyanate. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17701-76-7 | N/A |
| Molecular Formula | C₉H₁₇NS | N/A |
| Molecular Weight | 171.31 g/mol | N/A |
| Appearance | Clear yellow to orange-brown liquid | N/A |
| Density | 0.89 g/mL | N/A |
| Boiling Point | 91-97 °C at 10 Torr | N/A |
| Refractive Index | 1.484 | N/A |
| Melting Point | Not available | N/A |
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for tert-Octyl isothiocyanate.
Mass Spectrometry
The electron ionization mass spectrum for tert-Octyl isothiocyanate is available and shows characteristic fragmentation patterns for alkyl isothiocyanates.
| m/z | Relative Intensity | Proposed Fragment |
| 57 | 100% | [C₄H₉]⁺ (tert-butyl cation) |
| 114 | ~40% | [M - C₄H₉]⁺ |
| 156 | ~20% | [M - CH₃]⁺ |
| 171 | ~5% | [M]⁺ (Molecular Ion) |
Infrared (IR) Spectroscopy
The IR spectrum displays a characteristic strong absorption band for the isothiocyanate group.
| Wavenumber (cm⁻¹) | Interpretation |
| ~2960 | C-H stretching (alkane) |
| ~2085 | -N=C=S stretching (asymmetric) |
| ~1470 | C-H bending (alkane) |
| ~1370 | C-H bending (gem-dimethyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Predicted ¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.05 | s | 9H | (CH₃)₃C- |
| 1.45 | s | 6H | -C(CH₃)₂-NCS |
| 1.75 | s | 2H | -CH₂- |
Predicted ¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 31.5 | (CH₃)₃C- |
| 32.0 | -C(CH₃)₂-NCS |
| 38.0 | (CH₃)₃C - |
| 55.0 | -C (CH₃)₂-NCS |
| 58.0 | -CH₂- |
| 135.0 | -N=C=S |
Experimental Protocols
Representative Synthesis of tert-Octyl Isothiocyanate
While the specific details from the original synthesis reported by Moore and Crossley in 1956 could not be accessed, a general and widely applicable method for the synthesis of tertiary alkyl isothiocyanates from the corresponding primary amine is the dithiocarbamate decomposition route.[1]
Reaction Scheme:
Where R = tert-octyl and TsCl = p-toluenesulfonyl chloride
Detailed Methodology:
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Formation of the Dithiocarbamate Salt (in situ):
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To a stirred solution of tert-octylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.1 equivalents) is added.
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The solution is cooled to 0 °C in an ice bath.
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Carbon disulfide (1.2 equivalents) is added dropwise to the cooled solution.
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The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, during which the triethylammonium dithiocarbamate salt is formed in situ.
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Decomposition to the Isothiocyanate:
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The reaction mixture is cooled again to 0 °C.
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A solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent is added dropwise to the stirred dithiocarbamate salt solution.
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After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up and Purification:
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Upon completion of the reaction, the mixture is filtered to remove the triethylamine hydrochloride precipitate.
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The filtrate is washed sequentially with water, dilute hydrochloric acid (e.g., 1 M HCl), and brine.
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The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure tert-Octyl isothiocyanate.
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Caption: Synthesis workflow for tert-Octyl isothiocyanate.
Biological Activities and Mechanisms of Action of Isothiocyanates
While specific biological studies on tert-Octyl isothiocyanate are not widely reported, the isothiocyanate class of compounds exhibits a broad range of significant biological activities. These properties suggest that tert-Octyl isothiocyanate may be a valuable candidate for further investigation in drug discovery and development.
Anti-Cancer Activity
Isothiocyanates are one of the most extensively studied classes of cancer chemopreventive agents. Their mechanisms of action are multifaceted and include:
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Induction of Phase II Detoxifying Enzymes: ITCs are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, such as glutathione S-transferases (GSTs) and quinone reductase. These enzymes play a crucial role in neutralizing carcinogens and reactive oxygen species (ROS).
Caption: Nrf2 signaling pathway activation by ITCs.
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Induction of Apoptosis: ITCs can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species, modulation of the Bcl-2 family of proteins (pro-apoptotic vs. anti-apoptotic), and activation of caspase cascades.
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Cell Cycle Arrest: Many isothiocyanates have been shown to cause cell cycle arrest, primarily at the G2/M phase, thereby inhibiting the proliferation of cancer cells.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: NF-κB inflammatory pathway inhibition by ITCs.
Antimicrobial Activity
Several isothiocyanates have been reported to possess broad-spectrum antimicrobial activity against a range of bacteria and fungi. The proposed mechanisms of action include disruption of the cell membrane, inhibition of essential enzymes, and interference with cellular respiration. The lipophilic nature of many ITCs, including likely tert-Octyl isothiocyanate, may facilitate their interaction with and disruption of microbial cell membranes.
Conclusion and Future Directions
Tert-Octyl isothiocyanate (CAS 17701-76-7) is a readily synthesizable member of the isothiocyanate family with well-defined physicochemical properties. While direct biological studies on this specific compound are sparse, the extensive body of research on the isothiocyanate class as a whole provides a strong rationale for its investigation as a potential therapeutic agent. The established anti-cancer, anti-inflammatory, and antimicrobial activities of numerous ITCs suggest that tert-Octyl isothiocyanate could possess similar pharmacological properties.
Future research should focus on the comprehensive biological evaluation of tert-Octyl isothiocyanate. In vitro studies to assess its cytotoxicity against various cancer cell lines, its ability to modulate key signaling pathways such as Nrf2 and NF-κB, and its antimicrobial spectrum are warranted. Positive findings from these initial screenings would pave the way for more in-depth mechanistic studies and eventual in vivo evaluation in relevant disease models. The unique steric bulk of the tert-octyl group may confer novel properties in terms of target selectivity and pharmacokinetic profile compared to other well-studied isothiocyanates, making it a compelling candidate for drug discovery and development.
